
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and similar compounds. It likely contains a chromene structure (4H-chromen-7-yl), which is a heterocyclic compound. It also has methoxyphenyl groups, which consist of a phenyl ring with a methoxy group attached .Applications De Recherche Scientifique
Synthesis and Structure of Highly Substituted Pyrazole Ligands
The chemical 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, related to highly substituted pyrazoles, has been synthesized and used as a ligand in the formation of complexes with platinum(II) and palladium(II) metal ions. This process demonstrates the potential for developing new metal complexes with unique properties, confirmed through X-ray crystallography, spectral analysis, and elemental analysis Budzisz, Małecka, & Nawrot, 2004.
Antibacterial Effects and Synthesized New Derivatives
Research into the antibacterial activity of compounds related to 4-hydroxy-chromen-2-one, which shares a core structure with the chemical , has led to the synthesis of new derivatives with high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings open up possibilities for developing novel organic compounds with significant antibacterial properties Behrami & Dobroshi, 2019.
Biologically Active Secondary Metabolites from Ginkgo Biloba
Compounds structurally similar to this compound, isolated from Ginkgo biloba, have shown significant antioxidant activities. These findings highlight the potential for such chemicals to contribute to the development of antioxidant therapies, with certain compounds displaying activity levels significantly higher than standard ascorbic acid Bedir, Tatli, Khan, Zhao, Takamatsu, Walker, Goldman, & Khan, 2002.
Synthesis and Anti-proliferative Activity against Human Cancer Cells
A family of derivatives based on the bis-chromone scaffold, which includes the mentioned chemical structure, has been synthesized and evaluated for anti-cancer activity. Notably, specific derivatives demonstrated micromolar levels of in vitro anti-proliferative activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in oncology Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014.
Antibacterial and Antioxidant Activities of New Thiazolidinones Containing Coumarin Moieties
Synthesis of new coumarin derivatives has led to compounds with enhanced antibacterial activity against pathogens like E. coli, S. aureus, and B. subtilis, and notable antioxidant properties. This research points to the chemical's potential as a foundation for developing compounds with dual antibacterial and antioxidant benefits Hamdi, Al-ayed, Said, & Fabienne, 2012.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(17-8-4-6-10-20(17)28-2)24(26)18-13-12-16(14-22(18)30-15)31-25(27)19-9-5-7-11-21(19)29-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSGTZONLSLDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
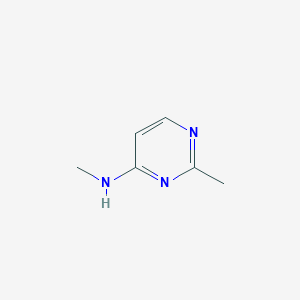
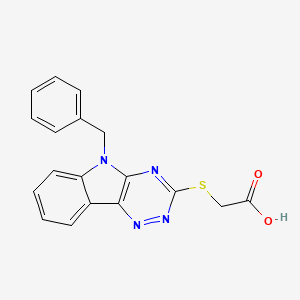
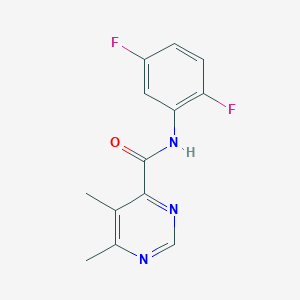

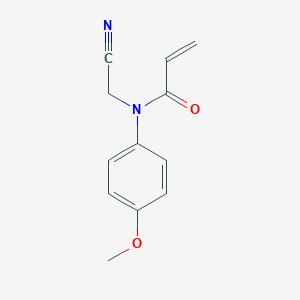

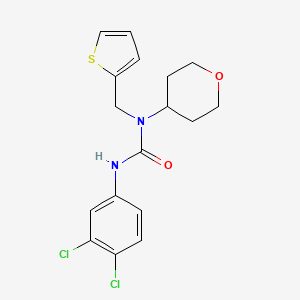
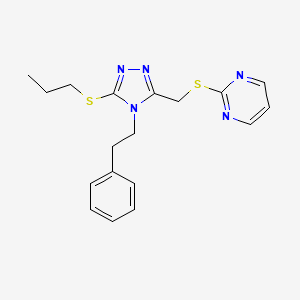
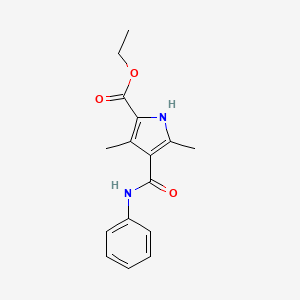
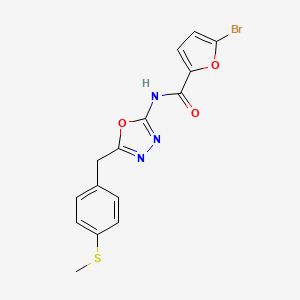
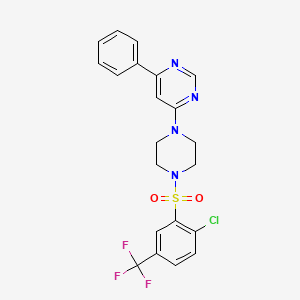

![4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2818328.png)
